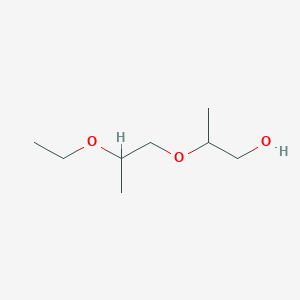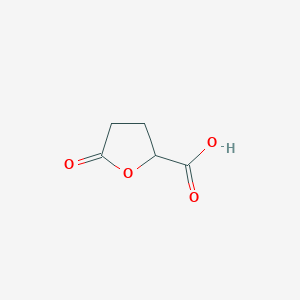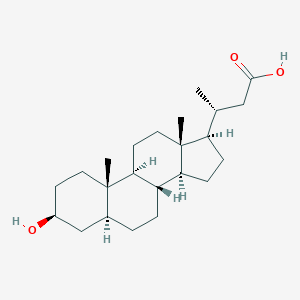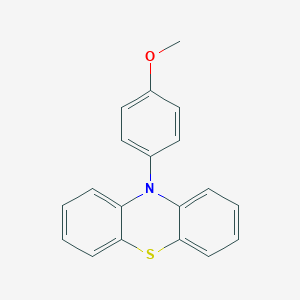![molecular formula C9H7N5 B106313 1H-ピラゾロ[3,4-b]キノキサリン-3-アミン CAS No. 40254-90-8](/img/structure/B106313.png)
1H-ピラゾロ[3,4-b]キノキサリン-3-アミン
説明
1H-Pyrazolo[3,4-b]quinoxalin-3-amine (PQA) is an organic compound derived from the pyrazole family of compounds. It is a heterocyclic aromatic compound, which is composed of a five-membered ring of three nitrogen atoms and two carbon atoms. PQA has been studied extensively for its potential applications in the fields of medicine, agriculture, and biochemistry.
科学的研究の応用
合成と性質
この化合物は100年以上研究されており、フリーデル・クラフツ縮合、アントラニル酸誘導体からの合成、多成分合成など、さまざまな合成方法が記載されています . この化合物の構造は、物理的、光物理的、生物学的特性に大きな影響を与える多くの置換基で修飾できます .
蛍光センサー
1H-ピラゾロ[3,4-b]キノキサリン-3-アミンは、蛍光センサーとして使用される可能性があります . この化合物の蛍光特性は、特定の物質の検出や測定など、さまざまな科学的用途で利用できます。
生物活性
この化合物は、顕著な生物活性を示しています。 たとえば、この化合物の誘導体である1,3-ジメチル-N-(4-プロピオニルフェニル)-1H-ピラゾロ[3,4-b]キノリン-4-アミンは、特定のがん細胞に対して高度に活性であることがわかりました .
生物医学的用途
1H-ピラゾロ[3,4-b]キノキサリン-3-アミンは、さまざまな生物医学的用途があります。 30万を超える1H-ピラゾロ[3,4-b]ピリジンが記述されており、5500を超える参考文献に含まれています . これらの化合物は、プリン塩基のアデニンとグアニンとの類似性のために、医薬品化学者の関心を集めてきました .
製薬研究
この化合物は、製薬研究で使用されてきました。 2007年にファイザーが提出した特許には、この化合物を用いた新薬開発が詳しく記載されています .
がん治療
前述のように、この化合物の特定の誘導体は、がん細胞に対して顕著な活性を示してきました . これは、新しいがん治療の開発における潜在的な用途を示唆しています。
作用機序
Target of Action
The primary targets of the 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, also known as the Cdk1/5 Inhibitor, are the cyclin-dependent kinases 1 and 5 (Cdk1 and Cdk5) . These kinases are key regulators of cell cycle progression and are therefore promising targets for cancer therapy .
Mode of Action
The Cdk1/5 Inhibitor acts as a selective inhibitor of Cdk1 and Cdk5 . It inhibits Cdk1/cyclin B and Cdk5/p25 with IC50s of 600 and 400 nM, respectively . This means that it binds to these kinases and prevents them from performing their normal function, thereby inhibiting cell cycle progression.
Biochemical Pathways
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor affects various signaling pathways. For instance, it can affect the PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the Cdk1/5 Inhibitor can potentially halt the growth and proliferation of cancer cells.
Pharmacokinetics
Its solubility in dmso and dmf suggests that it may have good bioavailability
Result of Action
The inhibition of Cdk1 and Cdk5 by the Cdk1/5 Inhibitor can lead to the down-regulation of cell cycle progression and potentially induce apoptotic cell death in cancer cells . This makes it a promising compound for cancer therapy.
将来の方向性
生化学分析
Biochemical Properties
1H-Pyrazolo[3,4-b]quinoxalin-3-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (Cdk1 and Cdk5). These enzymes are essential for regulating the cell cycle and neuronal functions. The compound interacts with the active sites of Cdk1 and Cdk5, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cell cycle progression and neuronal signaling pathways .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the inhibition of Cdk1, which is crucial for the transition from G2 to M phase in the cell cycle . In neuronal cells, the inhibition of Cdk5 by 1H-Pyrazolo[3,4-b]quinoxalin-3-amine affects neuronal development and synaptic plasticity, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]quinoxalin-3-amine exerts its effects by binding to the ATP-binding sites of Cdk1 and Cdk5. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s interaction with these enzymes leads to changes in gene expression, particularly those genes involved in cell cycle regulation and neuronal function . The inhibition of Cdk1 and Cdk5 by 1H-Pyrazolo[3,4-b]quinoxalin-3-amine results in the suppression of downstream signaling pathways, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can lead to sustained inhibition of Cdk1 and Cdk5, resulting in persistent cell cycle arrest and neuronal dysfunction .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cdk1 and Cdk5 without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1H-Pyrazolo[3,4-b]quinoxalin-3-amine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a significant role in the oxidation of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Cdk1 and Cdk5. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . The localization of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine within cells is essential for its inhibitory effects on kinase activity and subsequent cellular responses.
特性
IUPAC Name |
2H-pyrazolo[4,3-b]quinoxalin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVZCLBMTZRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289030 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56984-56-6 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CDK1/5 Inhibitor affect GDPD5 activity, and what is the downstream consequence on glycerophosphocholine levels?
A1: Research suggests that CDK1/5 Inhibitor reduces the glycerophosphodiesterase (GPC-PDE) activity of GDPD5 [, ]. GDPD5 is an enzyme responsible for breaking down glycerophosphocholine (GPC), an important organic osmolyte that protects cells from osmotic stress. Therefore, inhibiting GDPD5 with CDK1/5 Inhibitor leads to an increase in GPC levels.
Q2: What evidence supports the involvement of CDK1 in regulating GDPD5 activity?
A2: Studies have demonstrated that GDPD5 threonine 587 (T587) is a potential phosphorylation site for CDK1 []. Mutation of T587 to alanine, mimicking a non-phosphorylated state, significantly decreased GDPD5's GPC-PDE activity. Additionally, using CDK1/5 inhibitors or employing siRNA knockdown of CDK1 both resulted in a reduction of GPC-PDE activity in HEK293 cells [], further supporting CDK1's role in regulating GDPD5.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




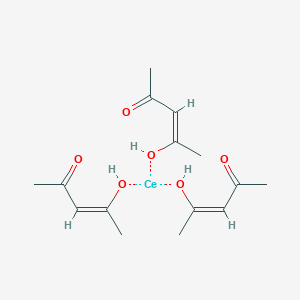
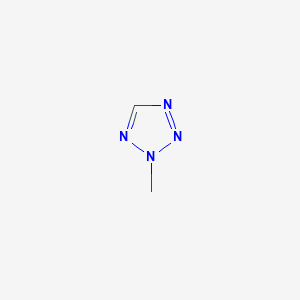
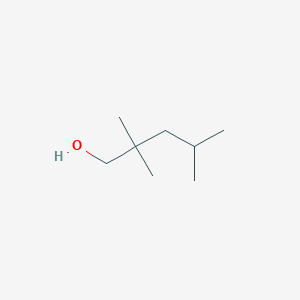

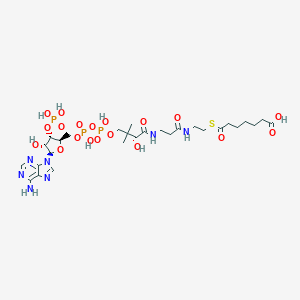
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
